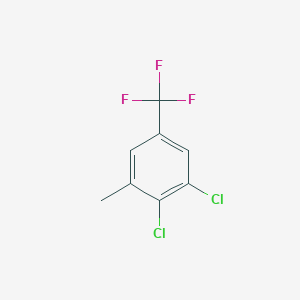

3,4-Dichloro-5-methylbenzotrifluoride

Vue d'ensemble

Description

3,4-Dichloro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H5Cl2F3. It is a colorless to pale brown crystalline substance known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

The synthesis of 3,4-Dichloro-5-methylbenzotrifluoride typically involves the chlorination of 3,4-dichlorotoluene in the presence of a trifluoromethylating agent. One common method includes the use of chlorine gas and a catalyst such as aluminum trichloride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3,4-Dichloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions: Typical reagents include chlorine gas, aluminum trichloride, and other halogenating agents. .

Major Products: Depending on the reaction, products can include various substituted benzotrifluorides and other derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

DCMT is primarily utilized as an intermediate in the synthesis of agrochemicals. Its structure allows it to participate in the formulation of herbicides and pesticides. The compound's chlorinated and trifluoromethyl groups enhance its efficacy and stability in agricultural formulations.

Table 1: Agrochemical Products Derived from DCMT

| Product Name | Type | Application Area |

|---|---|---|

| Haloxyfop | Herbicide | Control of grass weeds |

| Fluopyram | Fungicide | Broad-spectrum disease control |

| Fluopicolide | Fungicide | Crop protection |

| Chlorfluazuron | Insecticide | Insect control |

These products are crucial for modern agriculture, providing effective solutions for pest and weed management while minimizing environmental impact.

Pharmaceutical Applications

In the pharmaceutical sector, DCMT serves as a building block for various drug candidates. Its unique chemical properties enable the synthesis of compounds with potential therapeutic effects.

Case Study: Synthesis of Kinesin Inhibitors

Research has demonstrated that derivatives of DCMT can be synthesized to inhibit kinesin proteins, which are essential for cellular transport mechanisms. These inhibitors have potential applications in treating diseases related to cellular transport dysfunctions, including certain cancers.

Materials Science

DCMT is also explored in materials science for its potential use in developing advanced materials with specific properties. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance.

Table 2: Properties of DCMT-Based Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility in Organic Solvents | Moderate |

These properties make DCMT an attractive candidate for applications in coatings, adhesives, and other polymer-based materials.

Environmental Considerations

While DCMT has beneficial applications, its environmental impact must be considered. Studies indicate that compounds with similar structures can exhibit toxicity to aquatic organisms. Therefore, ongoing research focuses on developing safer alternatives and methods to mitigate environmental risks associated with its use.

Mécanisme D'action

The mechanism by which 3,4-Dichloro-5-methylbenzotrifluoride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, but it is known to affect cellular pathways related to its chemical structure .

Comparaison Avec Des Composés Similaires

3,4-Dichloro-5-methylbenzotrifluoride can be compared with other similar compounds, such as:

- 3,4-Dichloro-6-(trifluoromethyl)toluene

- 4,5-Dichloro-2-methyltrifluorotoluene

- 2-Methyl-4,5-dichlorotrifluorotoluene

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .

Activité Biologique

3,4-Dichloro-5-methylbenzotrifluoride, a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following properties:

- Molecular Formula : C10H7Cl2F3

- Appearance : Colorless to slightly yellow liquid

- Density : Approximately 8.9 lb/gal

- Flash Point : Below 141°F

- Solubility : Slightly soluble in water, flammable .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Its potential applications span across neuroinflammation, cancer treatment, and as a pesticide.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme implicated in the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG). Elevated levels of 2-AG have been associated with neuroprotective effects and reduced inflammation in preclinical models .

Anti-Cancer Properties

The compound has shown promise in inhibiting protein kinases that are often overactive in various cancers. For instance, diaryl urea derivatives related to this compound have demonstrated the ability to inhibit receptor tyrosine kinases involved in tumor proliferation .

Neuroprotective Effects

Studies suggest that the modulation of endocannabinoid signaling through MAGL inhibition can lead to neuroprotective outcomes. The reduction of inflammatory mediators like prostaglandins and leukotrienes may contribute to its therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MAGL : By inhibiting MAGL, this compound increases levels of 2-AG, which has anti-inflammatory properties.

- Receptor Tyrosine Kinase Inhibition : It acts on various kinases linked to cancer progression, potentially halting tumor growth.

- Modulation of Inflammatory Pathways : By affecting the production of eicosanoids from arachidonic acid metabolism, it influences inflammatory processes within tissues.

Propriétés

IUPAC Name |

1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGCUFBAMGRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.